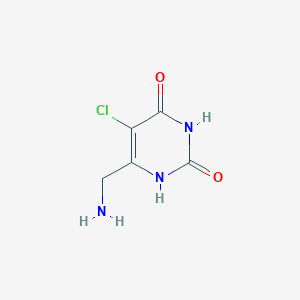
6-Aminomethyl-5-chlorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminomethyl-5-chlorouracil is a useful research compound. Its molecular formula is C5H6ClN3O2 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Cancer Research :
- Antiangiogenic Properties : 6-Aminomethyl-5-chlorouracil has been shown to inhibit the angiogenic activity associated with TP, which is overexpressed in many human cancers. This inhibition leads to a decrease in tumor blood supply, thereby limiting tumor growth .
- Combination Therapy : Studies indicate that combining this compound with other anti-angiogenic agents, such as vascular endothelial growth factor (VEGF) inhibitors, enhances its antitumor efficacy. For instance, a study demonstrated that the combination of this compound with VEGF-Trap resulted in greater tumor regression than either agent alone .
-
Biological Studies :
- Researchers utilize this compound to explore the role of TP in cellular processes and its potential as a therapeutic target. The compound serves as a valuable tool for understanding the biochemical pathways involved in cancer progression .
- Medicinal Chemistry :
Case Study 1: Antiangiogenic Activity
In preclinical models using human cancer xenografts, oral administration of this compound resulted in a 40% to 50% reduction in the growth of A549 non-small cell lung cancer and PANC-1 pancreatic cancer xenografts. This study highlighted the compound's capacity to reduce microvessel density within tumors, confirming its antiangiogenic effects .
Case Study 2: Combination Therapy Efficacy
A study examined the effects of combining this compound with VEGF-Trap in A549 tumors. The results showed that this combination not only produced significant tumor regressions but also demonstrated additive antitumor activity compared to monotherapy with VEGF-Trap . This suggests that targeting multiple pathways may enhance therapeutic outcomes in cancer treatment.
Data Table: Summary of Research Findings
| Study | Cancer Type | Treatment | Outcome | Notes |
|---|---|---|---|---|
| Study 1 | Non-Small Cell Lung Cancer (A549) | This compound | 40%-50% growth reduction | Antiangiogenic effects observed |
| Study 2 | Pancreatic Cancer (PANC-1) | This compound + VEGF-Trap | Significant tumor regression | Enhanced efficacy with combination therapy |
| Study 3 | Various Tumor Models | This compound | Reduced microvessel density | Potential for clinical application |
Propiedades
Fórmula molecular |
C5H6ClN3O2 |
|---|---|
Peso molecular |
175.57 g/mol |
Nombre IUPAC |
6-(aminomethyl)-5-chloro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6ClN3O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1,7H2,(H2,8,9,10,11) |
Clave InChI |
LGVURYZFHSQMAZ-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=O)NC(=O)N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















